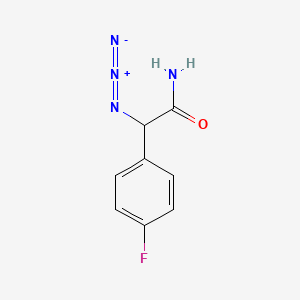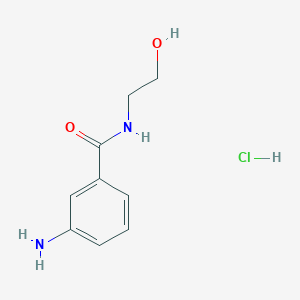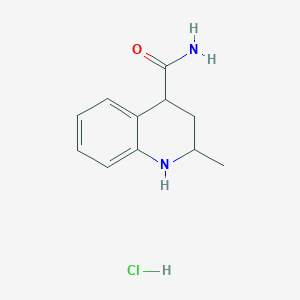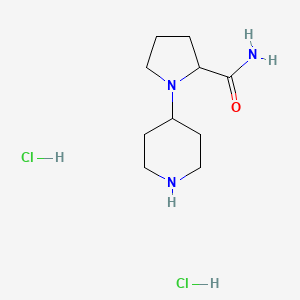![molecular formula C15H21ClN2O B1520478 Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride CAS No. 1240526-08-2](/img/structure/B1520478.png)
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride
Descripción general
Descripción
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride is a chemical compound with the CAS Number: 1240526-08-2 . It has a molecular weight of 280.8 . The IUPAC name for this compound is N-methyl-5-(3-phenyl-5-isoxazolyl)-1-pentanamine hydrochloride .
Molecular Structure Analysis
The InChI code for Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride is 1S/C15H20N2O.ClH/c1-16-11-7-3-6-10-14-12-15(17-18-14)13-8-4-2-5-9-13;/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3;1H . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
The specific chemical reactions involving Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride are not provided in the search results. Oxazole derivatives are known to exhibit diverse weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Aplicaciones Científicas De Investigación
Antibacterial Applications
This compound has shown promise in the development of new antibiotics. Its structure is conducive to the synthesis of drugs that can be used in combination antibiotic therapy for treating infections involving carbapenems and aminoglycosides . This could be particularly useful in addressing antibiotic resistance.
Antiviral Research
Researchers have explored the use of oxazole derivatives, like Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride, in the synthesis of novel antiviral molecules. These compounds have been tested for their efficacy in inhibiting viral entry, including in models for SARS-CoV-2 .
Biotechnology
In biotechnological research, this compound’s derivatives are used as intermediates in the synthesis of more complex molecules. For example, they can be involved in the creation of new biochemicals or as part of a pathway to synthesize target molecules for various applications .
Industrial Chemistry
The compound’s derivatives are valuable in industrial chemistry for the synthesis of materials with specific properties. They can be used to create polymers, coatings, and other materials that require precise molecular architecture .
Environmental Science
In environmental science, such compounds are studied for their degradation products and their impact on ecosystems. Understanding how these compounds break down can inform pollution control and waste management strategies .
Analytical Chemistry
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride is used in analytical chemistry as a reference compound. It helps in calibrating instruments like NMR, HPLC, LC-MS, and UPLC, ensuring accurate measurements in various analyses .
Pharmacology
In pharmacological research, the compound is used to study its interaction with biological systems. It can help in understanding the pharmacodynamics and pharmacokinetics of new drugs, aiding in the design of compounds with desired therapeutic effects .
Oncology
Oxazole derivatives are being investigated for their potential use in cancer treatment. Their ability to inhibit certain enzymes and pathways can make them suitable candidates for anticancer drugs .
Safety and Hazards
The safety information for Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
N-methyl-5-(3-phenyl-1,2-oxazol-5-yl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c1-16-11-7-3-6-10-14-12-15(17-18-14)13-8-4-2-5-9-13;/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDDAOLFPOVLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCC1=CC(=NO1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B1520400.png)



![4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1520406.png)

![2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B1520412.png)


![4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1520416.png)
